5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoacetophenone with thiourea to form the intermediate thioamide, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired thienopyrimidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thioethers.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
5-(4-Bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives such as:
5-(4-chlorophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
5-(4-methylphenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one:
Properties
Molecular Formula |
C14H11BrN2OS |
---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11BrN2OS/c1-8-11(9-3-5-10(15)6-4-9)12-13(19-8)16-7-17(2)14(12)18/h3-7H,1-2H3 |
InChI Key |
NIISKWDXHQJUJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)C)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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